molecular formula C19H24N4 B2455894 N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-32-7

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2455894
CAS No.: 890628-32-7
M. Wt: 308.429
InChI Key: MKLSMACKXOIWOQ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-pyrazoles with appropriate aldehydes or ketones. One common method includes the reaction of 5-amino-3-phenylpyrazole with 2-methylpropanal and 1-bromopropane under basic conditions. The reaction is usually carried out in ethanol at reflux temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then cyclized to form the final product. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.

Uniqueness

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-4-8-16-11-18(20-12-14(2)3)23-19(22-16)17(13-21-23)15-9-6-5-7-10-15/h5-7,9-11,13-14,20H,4,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLSMACKXOIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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